![molecular formula C14H17NO6 B14203077 (3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid CAS No. 922705-26-8](/img/structure/B14203077.png)
(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid is an organic compound with a complex structure that includes an acetyloxy group, a benzyloxycarbonyl group, and an amino acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group, followed by the introduction of the acetyloxy group and the benzyloxycarbonyl group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can lead to more efficient and cost-effective production processes.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of specific functional groups or the conversion of the compound into a more reduced form.
Substitution: The acetyloxy and benzyloxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein modification, and as a probe for biochemical pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism by which (3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}pentanoic acid: Similar structure but with an additional carbon in the backbone.
(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}propanoic acid: Similar structure but with one less carbon in the backbone.
(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}hexanoic acid: Similar structure but with two additional carbons in the backbone.
Uniqueness
What sets (3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid apart from these similar compounds is its specific chain length and functional group arrangement, which can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Propriétés
Numéro CAS |
922705-26-8 |
|---|---|
Formule moléculaire |
C14H17NO6 |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
(3R)-4-acetyloxy-3-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C14H17NO6/c1-10(16)20-9-12(7-13(17)18)15-14(19)21-8-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,19)(H,17,18)/t12-/m1/s1 |
Clé InChI |
LTVIHWCPEXHGIX-GFCCVEGCSA-N |
SMILES isomérique |
CC(=O)OC[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(=O)OCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)
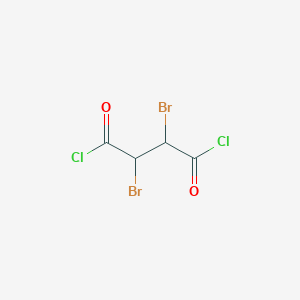
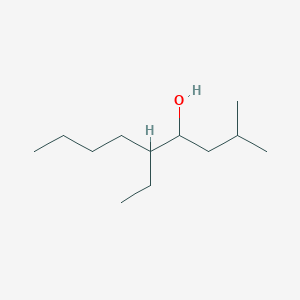

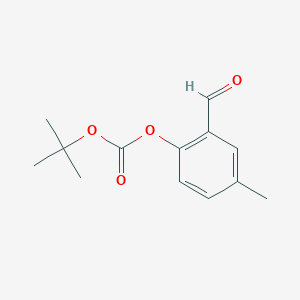
![3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14203019.png)
![4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid](/img/structure/B14203023.png)
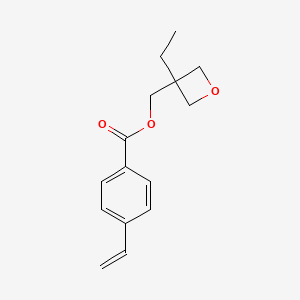
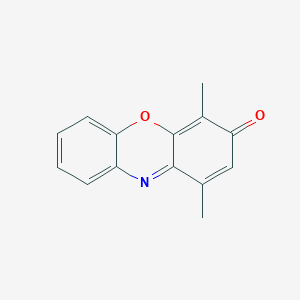
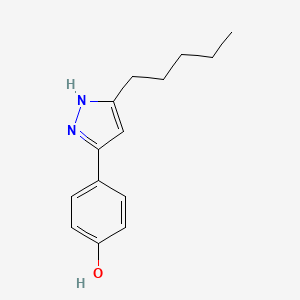
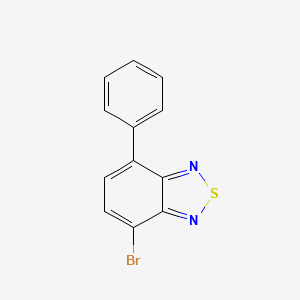

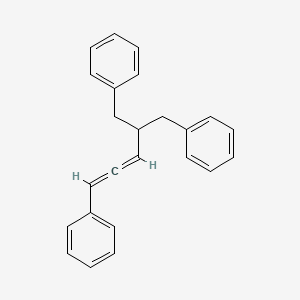
![1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14203085.png)
